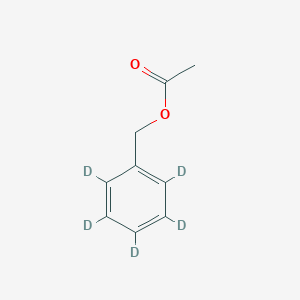
Benzyl-2,3,4,5,6-d5 Acetate
Overview
Description
Benzyl-2,3,4,5,6-d5 Acetate is a variant of Benzyl Acetate, where the benzyl group is deuterated . It is also known as Acetic Acid Benzyl Ester . It is used in the Flavours & Fragrances industry . It is similar to most other esters, possessing a sweet and pleasant aroma .
Synthesis Analysis
Benzyl Acetate is synthesized primarily through the esterification process. This involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction is an equilibrium reaction, so to drive the reaction towards the product, excess acetic acid or benzyl alcohol can be used, or the water produced can be removed from the reaction medium .Molecular Structure Analysis
The molecular formula of this compound is CH3COOCH2C6D5 . It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6D5CH2-) .Chemical Reactions Analysis
Benzyl Acetate is synthesized through the esterification process, which involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid . The reaction is an equilibrium reaction .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid under standard conditions with a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .Scientific Research Applications
Catalytic Synthesis and Chemical Transformations
Benzyl-2,3,4,5,6-d5 Acetate, as a versatile compound, has found applications in various catalytic and synthetic processes. The compound's utility in cross-coupling reactions, especially in the transformation of benzylic alcohols to diarylmethanes, is significant. The use of specific catalysts like DPEphos-[Pd(eta3-C3H5)Cl]2 has proven effective in achieving high yields of the desired products, demonstrating the compound's compatibility with sophisticated catalytic systems (Kuwano & Yokogi, 2005).
Protective Group Chemistry in Carbohydrate Research
In carbohydrate chemistry, this compound's derivatives, such as benzylidene acetals, are critical. These compounds serve as protective groups, offering regioselective openings and the ability to yield specific functional groups under controlled conditions. The mechanisms involving borane-mediated openings provide insights into the compound's behavior in complex synthetic pathways (Ohlin, Johnsson, & Ellervik, 2011).
Supramolecular Chemistry and Molecular Encapsulation
In the realm of supramolecular chemistry, derivatives of this compound exhibit intriguing behaviors, such as solvent-dependent conformation and molecular encapsulation capabilities. These characteristics are pivotal for understanding the compound's potential in creating complex molecular architectures and its role in host-guest chemistry. The encapsulation of acetone molecules in a π-rich container formed by benzyl-o-carboranyl moieties showcases the compound's versatility in forming intricate molecular systems (Songkram et al., 2010).
Radiosynthesis and Imaging Applications
This compound's potential in the field of imaging, particularly in positron emission tomography (PET), is highlighted by its use in radiosynthesis. The compound's ability to form labeled derivatives, such as [carbonyl-(11)C]Benzyl acetate, underscores its utility in non-invasive imaging techniques, opening avenues for studying metabolic pathways and brain uptake mechanisms (Lu et al., 2010).
Enzyme Inhibition and Biological Screening
The derivatives of this compound have been explored for their biological activities, particularly as enzyme inhibitors. The synthesis and characterization of these derivatives, coupled with computational studies, enzyme inhibitory kinetics, and DNA binding studies, highlight the compound's potential in pharmaceutical research and its role in designing potent inhibitors for various biological targets (Iqbal et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Benzyl-2,3,4,5,6-d5 Acetate is a deuterated compound It’s worth noting that deuterated compounds are often used in metabolic research, environmental studies, and organic chemistry .
Mode of Action
It’s known that deuterated compounds can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .
Biochemical Pathways
Deuterated compounds are often used in metabolic research to study metabolic pathways in vivo in a safe manner .
Result of Action
The use of deuterated compounds can provide valuable insights into the structure and behavior of molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGYYKBILRGFE-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




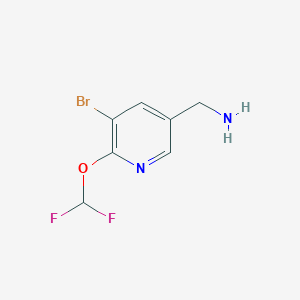
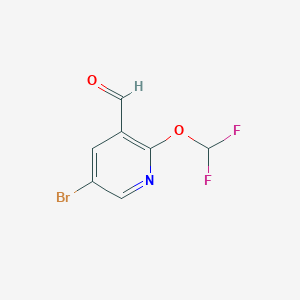
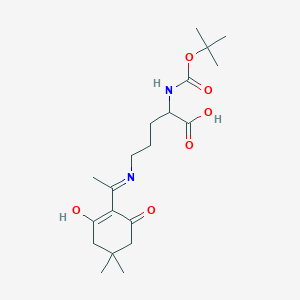

![5-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride](/img/structure/B1384653.png)
![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)



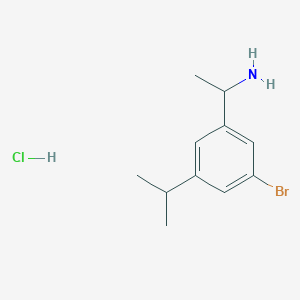
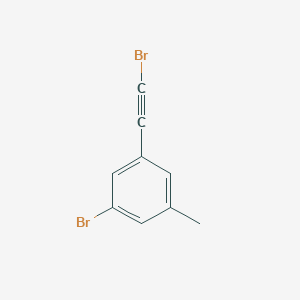
![4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B1384664.png)
